molecular formula C20H42O2 B14360002 1-(Decylperoxy)decane CAS No. 91731-67-8

1-(Decylperoxy)decane

Cat. No.: B14360002
CAS No.: 91731-67-8
M. Wt: 314.5 g/mol
InChI Key: OMMGZSUKFYZRCV-UHFFFAOYSA-N
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Description

1-(Decylperoxy)decane is an organic peroxide compound characterized by the presence of a peroxy group (-O-O-) attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Decylperoxy)decane can be synthesized through the reaction of decane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of a hydroperoxide intermediate, which then undergoes further reaction to form the desired peroxide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Decylperoxy)decane undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic compounds.

    Reduction: Under specific conditions, this compound can be reduced to decane and other by-products.

    Substitution: The peroxy group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and other peroxides. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include alcohols, ketones, and carboxylic acids.

    Reduction: The primary product is decane, along with minor by-products.

    Substitution: The products depend on the substituent introduced, such as halogenated decanes or other functionalized derivatives.

Scientific Research Applications

1-(Decylperoxy)decane has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: The compound’s oxidative properties are explored in studies related to cellular oxidative stress and signaling pathways.

    Medicine: Research investigates its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Decylperoxy)decane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Decane: A simple alkane with similar carbon chain length but lacking the peroxy group.

    1-Decanol: An alcohol derivative of decane with a hydroxyl group.

    Decanoic Acid: A carboxylic acid derivative of decane.

Comparison: 1-(Decylperoxy)decane is unique due to its peroxy group, which imparts distinct oxidative properties. Unlike decane, which is relatively inert, this compound can participate in oxidation and radical-initiated reactions. Compared to 1-decanol and decanoic acid, it has different reactivity and applications due to the presence of the peroxy group.

Properties

CAS No.

91731-67-8

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-decylperoxydecane

InChI

InChI=1S/C20H42O2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

OMMGZSUKFYZRCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOOCCCCCCCCCC

Origin of Product

United States

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